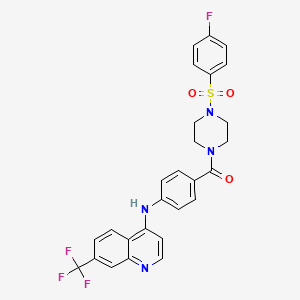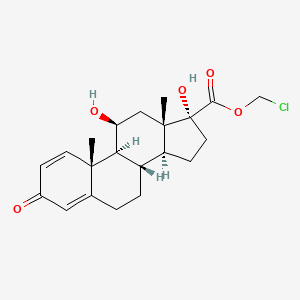
Spirendolol
Übersicht
Beschreibung
Spirendolol ist ein Beta-Adrenorezeptor-Antagonist, allgemein bekannt als Betablocker. Es wird hauptsächlich zur Behandlung von Herzkreislauf-Erkrankungen eingesetzt. Die chemische Formel der Verbindung lautet C21H31NO3 und hat eine molare Masse von 345,483 g/mol . This compound ist bekannt für seine hohe Affinität zu metabolischen Beta-Adrenozeptoren, die die Glykogenolyse vermitteln .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Spirendolol umfasst mehrere wichtige Schritte. Der primäre Syntheseweg beinhaltet die Reaktion von 4-(3-(tert-Butylamino)-2-hydroxypropoxy)spiro[3H-inden-2,1’-cyclohexan]-1-on mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung spezifischer Temperaturen und pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von this compound unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Lösungsmittelzusammensetzung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Spirendolol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion verschiedene reduzierte Formen von this compound erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien verwendet, die Betablocker und ihre Wechselwirkungen mit Rezeptoren betreffen.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, die durch Beta-Adrenozeptoren vermittelt werden.
Medizin: Die Verbindung wird in der Forschung zu Herzkreislauf-Erkrankungen verwendet, insbesondere beim Verständnis der Mechanismen von Betablockern.
Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Beta-Adrenozeptoren abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Beta-Adrenozeptoren antagonisiert. Diese Wirkung hemmt die Bindung endogener Katecholamine wie Adrenalin und Noradrenalin an diese Rezeptoren. Die Hemmung führt zu einer Abnahme der Herzfrequenz und des Blutdrucks, was es wirksam bei der Behandlung von Herz-Kreislauf-Erkrankungen macht. Die molekularen Ziele umfassen Beta-1- und Beta-2-Adrenorezeptoren, und die beteiligten Pfade sind hauptsächlich mit dem sympathischen Nervensystem verbunden .
Wissenschaftliche Forschungsanwendungen
Spirendolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with receptors.
Biology: this compound is studied for its effects on cellular processes mediated by beta-adrenoceptors.
Medicine: The compound is used in research focused on cardiovascular diseases, particularly in understanding the mechanisms of beta-blockers.
Industry: This compound is used in the development of new pharmaceuticals targeting beta-adrenoceptors
Wirkmechanismus
Spirendolol exerts its effects by antagonizing beta-adrenoceptors. This action inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline to these receptors. The inhibition leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propranolol: Ein weiterer Betablocker, der für ähnliche Herz-Kreislauf-Erkrankungen eingesetzt wird.
Metoprolol: Ein selektiver Beta-1-Blocker mit ähnlichen therapeutischen Anwendungen.
Atenolol: Ein Beta-1-selektiver Blocker, der bei Bluthochdruck und Angina eingesetzt wird.
Einzigartigkeit von Spirendolol
This compound ist aufgrund seiner hohen Affinität zu metabolischen Beta-Adrenozeptoren einzigartig, was es bei der Vermittlung der Glykogenolyse im Vergleich zu anderen Betablockern potenter macht . Diese Eigenschaft unterscheidet es von anderen Verbindungen wie Propranolol und Metoprolol, die unterschiedliche Selektivitäts- und Potenzprofile aufweisen.
Eigenschaften
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMSIZZTJEEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867154 | |
| Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81840-58-6, 65429-87-0 | |
| Record name | Spirendolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirendolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRENDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














